molecular formula C19H15ClN4O2 B2568247 5-Acetyl-2-({[3-(4-chlorophenyl)-5-isoxazolyl]methyl}amino)-6-methylnicotinonitrile CAS No. 478043-44-6

5-Acetyl-2-({[3-(4-chlorophenyl)-5-isoxazolyl]methyl}amino)-6-methylnicotinonitrile

Cat. No.: B2568247
CAS No.: 478043-44-6
M. Wt: 366.81
InChI Key: MQLFFXCDLVMSFL-UHFFFAOYSA-N
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Description

5-Acetyl-2-({[3-(4-chlorophenyl)-5-isoxazolyl]methyl}amino)-6-methylnicotinonitrile (CAS 478043-44-6) is a heterocyclic compound featuring a nicotinonitrile core substituted with acetyl, methyl, and amino-isoxazole moieties. Its structure includes a 4-chlorophenyl group attached to the isoxazole ring, contributing to its unique electronic and steric properties. It is commercially available through specialized suppliers, reflecting its utility in research .

Properties

IUPAC Name

5-acetyl-2-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methylamino]-6-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2/c1-11-17(12(2)25)7-14(9-21)19(23-11)22-10-16-8-18(24-26-16)13-3-5-15(20)6-4-13/h3-8H,10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLFFXCDLVMSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)NCC2=CC(=NO2)C3=CC=C(C=C3)Cl)C#N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Acetyl-2-({[3-(4-chlorophenyl)-5-isoxazolyl]methyl}amino)-6-methylnicotinonitrile, identified by its CAS number 478043-44-6, is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and structure-activity relationships.

The molecular formula of the compound is C19H15ClN4O2C_{19}H_{15}ClN_{4}O_{2}, with a molecular weight of 366.8 g/mol. Its structure features an acetyl group, a chlorophenyl moiety, and isoxazole, which are significant for its biological activity.

PropertyValue
Molecular FormulaC19H15ClN4O2C_{19}H_{15}ClN_{4}O_{2}
Molecular Weight366.8 g/mol
CAS Number478043-44-6

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of isoxazole can effectively inhibit various bacterial strains.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of related compounds, it was found that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 62.5 to 1000 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus . The bactericidal effects were confirmed through minimal bactericidal concentration (MBC) assessments.

Cytotoxicity Studies

Cytotoxicity tests are crucial for understanding the safety profile of new compounds. In vitro studies on cell lines such as A549 (lung cancer) and HepG2 (liver cancer) showed that some derivatives of the compound had low cytotoxicity at concentrations below 100 µM, indicating potential therapeutic applications without significant toxicity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural components. The presence of the isoxazole ring and chlorophenyl substituent has been linked to enhanced lipophilicity and biological activity. Quantitative structure-activity relationship (QSAR) studies suggest that lipophilicity plays a significant role in determining the efficacy against various pathogens .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC: 62.5 - 1000 µg/mL
CytotoxicityLow toxicity (<100 µM)
Structure-ActivityEnhanced activity with lipophilicity

Comparison with Similar Compounds

Key Insights :

  • The 4-chlorophenyl group in the target compound enhances lipophilicity (logP ~3.2 estimated) compared to the methoxy analog (logP ~2.5), favoring membrane permeability but reducing aqueous solubility .

Pharmacological Data (Inferred)

While direct activity data for the target compound is unavailable, structural analogs suggest:

  • Kinase Inhibition : Isoxazole-containing compounds often inhibit tyrosine kinases due to π-π interactions with ATP-binding pockets. The chloro substituent may enhance binding affinity compared to methoxy derivatives .
  • Antimicrobial Activity: Nicotinonitrile derivatives with electron-withdrawing groups (e.g., chloro) show improved activity against Gram-positive bacteria compared to alkyl-substituted variants .

Physicochemical Properties

  • Solubility : The nitrile and acetyl groups enhance polarity, but the chloro and methyl groups reduce solubility in aqueous media. Predicted solubility in DMSO: >10 mM .
  • Thermal Stability : Differential scanning calorimetry (DSC) data for analogs suggests a melting point range of 180–200°C, consistent with rigid heterocyclic cores .

Q & A

Q. How can the compound’s photophysical properties be leveraged in materials science?

  • Methodological Answer :
  • UV-Vis/fluorescence spectroscopy : Characterize absorption/emission maxima and quantum yields for potential use as a fluorophore.
  • Electrochemical analysis : Cyclic voltammetry to assess redox behavior for organic electronics applications.
  • DFT calculations : Predict HOMO/LUMO energies to guide material design .

Q. What experimental frameworks validate the compound’s role in modulating cell signaling pathways?

  • Methodological Answer :
  • Western blotting : Quantify phosphorylation levels of pathway markers (e.g., ERK, AKT).
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • CRISPR screens : Genome-wide knockout libraries to map genetic dependencies on the compound .

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